1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid is a complex organic compound with the molecular formula C14H20BrClN2O. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a bromine, chlorine, and methyl group on a phenoxypropyl chain. The addition of oxalic acid forms a salt, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine typically involves a multi-step process:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 2-bromo-6-chloro-4-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction forms the 3-(2-bromo-6-chloro-4-methylphenoxy)propyl intermediate.
Nucleophilic Substitution: The intermediate is then reacted with piperazine under reflux conditions to form 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Formation of azide or thiocyanate derivatives.
Oxidation Products: Formation of carboxylic acids.
Reduction Products: Formation of dehalogenated compounds.
Scientific Research Applications
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride: Known for its high affinity for α1-adrenoceptors.
1-[3-(2,4-Dichlorophenoxy)propyl]piperazine: Similar structure but with different halogen substitutions.
Uniqueness
1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperazine is unique due to its specific halogen substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.C2H2O4/c1-11-9-12(15)14(13(16)10-11)19-8-2-5-18-6-3-17-4-7-18;3-1(4)2(5)6/h9-10,17H,2-8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZLRZEBPDNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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